2-(Bromomethyl)-6-propylpyridine hydrobromide
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Overview
Description
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It’s used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)pyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached . The empirical formula is C6H6BrN·HBr and the molecular weight is 252.93 .Physical And Chemical Properties Analysis
2-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 148.0 to 152.0 °C . It’s soluble in methanol .Scientific Research Applications
Synthesis and Catalytic Applications
Access to 2‐Aminopyridines
Brominated pyridines serve as crucial intermediates in the synthesis of 2-aminopyridines, which are key structural cores in bioactive natural products and medicinally important compounds. The reaction between dibromopyridine and amines, followed by C-C cross-coupling reactions, demonstrates the utility of brominated pyridines in synthesizing aminopyridines, highlighting their significance in organic synthesis and drug discovery (Bolliger, Oberholzer, & Frech, 2011).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of bromopyridines with CO2 in ionic liquids illustrates an environmentally friendly approach to synthesizing carboxylic acids, a fundamental process in organic chemistry that underscores the versatility of bromopyridines in catalytic reactions (Feng, Huang, Liu, & Wang, 2010).
Preparation of Pyridine Derivatives
The Grignard reaction with bromopyridines showcases their role in preparing various pyridine derivatives, essential for pharmaceuticals, agrochemicals, and materials science. These reactions provide a pathway for synthesizing complex molecules from simple bromopyridine starting materials (Proost & Wibaut, 1940).
Synthesis of Polydendate Ligands
Brominated pyridines are also pivotal in synthesizing ligands for coordination chemistry, demonstrating their utility in creating complex molecules that can bind to metals. These ligands have applications in catalysis, materials science, and potentially in medicinal chemistry (Charbonnière, Weibel, & Ziessel, 2002).
Antibacterial Surfaces
Designing Antibacterial Surfaces
Research on attaching poly(4-vinyl-N-alkylpyridinium bromide) to surfaces to kill bacteria on contact demonstrates the potential of bromopyridine derivatives in creating antibacterial materials. This application is crucial for healthcare, food safety, and various industries seeking to mitigate bacterial contamination (Tiller, Liao, Lewis, & Klibanov, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyridine derivatives are generally known to be used as building blocks in organic synthesis . They are also used as intermediates for the synthesis of pyridine derivatives .
Mode of Action
Bromopyridine derivatives are known to participate in various cross-coupling reactions . For instance, they can form C−N bonds in Suzuki–Miyaura cross-coupling reactions .
Biochemical Pathways
Bromopyridine derivatives are known to participate in the synthesis of various organic compounds, affecting multiple biochemical pathways .
Result of Action
As a bromopyridine derivative, it is known to participate in the synthesis of various organic compounds .
Action Environment
The stability and reactivity of bromopyridine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical agents .
properties
IUPAC Name |
2-(bromomethyl)-6-propylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-2-4-8-5-3-6-9(7-10)11-8;/h3,5-6H,2,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVCTTXZUIZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-propylpyridine hydrobromide |
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